molecular formula C17H15Cl3N2OS B14476916 10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)-2-chloro- CAS No. 65240-97-3

10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)-2-chloro-

Cat. No.: B14476916
CAS No.: 65240-97-3
M. Wt: 401.7 g/mol
InChI Key: OLIQOWWBGGPEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)-2-chloro- is a chemical compound with the molecular formula C17H16Cl2N2OS It is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)-2-chloro- typically involves the reaction of phenothiazine with chloroethylamine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)-2-chloro- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents like tetrahydrofuran; low to moderate temperatures.

    Substitution: Amines, thiols; solvents like ethanol or methanol; room temperature to reflux conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced phenothiazine derivatives.

    Substitution: Formation of substituted phenothiazine derivatives with various functional groups.

Scientific Research Applications

10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)-2-chloro- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phenothiazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)-2-chloro- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and contributing to its pharmacological effects.

Comparison with Similar Compounds

10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)-2-chloro- can be compared with other phenothiazine derivatives, such as:

    Chlorpromazine: A widely used antipsychotic drug with similar structural features but different pharmacological properties.

    Promethazine: An antihistamine with sedative effects, also derived from phenothiazine.

    Thioridazine: Another antipsychotic with a different side chain, leading to distinct therapeutic effects.

Properties

CAS No.

65240-97-3

Molecular Formula

C17H15Cl3N2OS

Molecular Weight

401.7 g/mol

IUPAC Name

2-chloro-N,N-bis(2-chloroethyl)phenothiazine-10-carboxamide

InChI

InChI=1S/C17H15Cl3N2OS/c18-7-9-21(10-8-19)17(23)22-13-3-1-2-4-15(13)24-16-6-5-12(20)11-14(16)22/h1-6,11H,7-10H2

InChI Key

OLIQOWWBGGPEBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)N(CCCl)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.